molecular formula C12H14O3 B13342370 1-(2-Methoxy-4-methylphenyl)cyclopropanecarboxylic acid

1-(2-Methoxy-4-methylphenyl)cyclopropanecarboxylic acid

Cat. No.: B13342370
M. Wt: 206.24 g/mol
InChI Key: UPBJDOHRQLIMFQ-UHFFFAOYSA-N
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Description

1-(2-Methoxy-4-methylphenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C12H14O3 This compound features a cyclopropane ring attached to a carboxylic acid group and a substituted phenyl ring

Chemical Reactions Analysis

1-(2-Methoxy-4-methylphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

    Hydrolysis: The ester or nitrile derivatives of this compound can be hydrolyzed to yield the carboxylic acid.

Scientific Research Applications

1-(2-Methoxy-4-methylphenyl)cyclopropanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-4-methylphenyl)cyclopropanecarboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

1-(2-Methoxy-4-methylphenyl)cyclopropanecarboxylic acid can be compared with similar compounds such as:

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

1-(2-methoxy-4-methylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H14O3/c1-8-3-4-9(10(7-8)15-2)12(5-6-12)11(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14)

InChI Key

UPBJDOHRQLIMFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2(CC2)C(=O)O)OC

Origin of Product

United States

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